molecular formula C15H14ClN3OS B5610990 3-CHLORO-4-METHYL-N-[(PHENYLCARBAMOTHIOYL)AMINO]BENZAMIDE

3-CHLORO-4-METHYL-N-[(PHENYLCARBAMOTHIOYL)AMINO]BENZAMIDE

Cat. No.: B5610990
M. Wt: 319.8 g/mol
InChI Key: OSDNTKGWFOVUJU-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-N-[(phenylcarbamothioyl)amino]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the third position, a methyl group at the fourth position, and a phenylcarbamothioyl group attached to the amino group of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-[(phenylcarbamothioyl)amino]benzamide typically involves the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with phenylthiourea under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methyl-N-[(phenylcarbamothioyl)amino]benzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines and thiols.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

3-Chloro-4-methyl-N-[(phenylcarbamothioyl)amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-[(phenylcarbamothioyl)amino]benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors involved in cancer cell proliferation. The phenylcarbamothioyl group plays a crucial role in binding to the active site of the target enzyme, thereby inhibiting its activity and leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methyl-N-(phenylcarbamoyl)benzamide
  • 3-Chloro-4-methyl-N-(phenylthiocarbamoyl)benzamide
  • 3-Chloro-4-methyl-N-(phenylcarbamothioyl)benzamide

Uniqueness

3-Chloro-4-methyl-N-[(phenylcarbamothioyl)amino]benzamide is unique due to the presence of the phenylcarbamothioyl group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable candidate for drug development and other scientific research applications.

Properties

IUPAC Name

1-[(3-chloro-4-methylbenzoyl)amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3OS/c1-10-7-8-11(9-13(10)16)14(20)18-19-15(21)17-12-5-3-2-4-6-12/h2-9H,1H3,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDNTKGWFOVUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NNC(=S)NC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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